molecular formula C6H2Cl2F3N B1224184 2,6-Dichloro-3-(trifluoromethyl)pyridine CAS No. 55304-75-1

2,6-Dichloro-3-(trifluoromethyl)pyridine

Cat. No. B1224184
CAS RN: 55304-75-1
M. Wt: 215.98 g/mol
InChI Key: UPWAAFFFSGQECJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dichloro-3-(trifluoromethyl)pyridine involves multiple steps, including chlorination, fluorination, and specific functional group transformations. The Suzuki–Miyaura reaction, in particular, has been employed for its regioselective coupling, enabling the synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridines from 2,6-dichloro-3-(trifluoromethyl)pyridine, showcasing the versatility and chemical richness of this compound (Ahmed et al., 2013).

Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-(trifluoromethyl)pyridine has been extensively studied through spectroscopic methods such as FT-IR, NMR, and DFT calculations. These studies provide valuable insights into the vibrational frequencies, molecular geometry, and electronic properties of the molecule, aiding in understanding its reactivity and interaction with other molecules (Evecen et al., 2017).

Scientific Research Applications

Agrochemical Industry

  • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which include 2,6-Dichloro-3-(trifluoromethyl)pyridine, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results or Outcomes : The presence of fluorine and pyridine structure in TFMP derivatives result in superior pest control properties when compared to traditional phenyl-containing insecticides .

Pharmaceutical Industry

  • Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Crop-Protection Products

  • Summary of Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products .
  • Methods of Application : It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

Synthesis of 17b-HSD1 Inhibitor

  • Summary of Application : 2,3-Dichloro-5-(trifluoromethyl)pyridine is a reactant that has been used in the synthesis of a 17b-HSD1 inhibitor .

Synthesis of Chlorfenapyr

  • Summary of Application : 2-chloro-6-trichloromethyl pyridine (CTC), a derivative of TFMP, is used to produce chlorfenapyr, a pesticide with certain herbicidal activity and can control cyanobacteria in water .

Future Applications

  • Summary of Application : It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2,6-dichloro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWAAFFFSGQECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203852
Record name 2,6-Dichloro-3-trifluoromethylpyridine
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Molecular Weight

215.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-(trifluoromethyl)pyridine

CAS RN

55304-75-1
Record name 2,6-Dichloro-3-(trifluoromethyl)pyridine
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Record name 2,6-Dichloro-3-trifluoromethylpyridine
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Record name 2,6-Dichloro-3-trifluoromethylpyridine
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Record name 2,6-dichloro-3-(trifluoromethyl)pyridine
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Synthesis routes and methods I

Procedure details

Heat a mixture of 2-chloro-5-trifluoromethylpyridine-N-oxide (40 g, 202.5 mmol) and POCl3 (200 mL) to 80° C. and stir for 16 hours. After cooling to room temperature, remove the excess POCl3 under vacuum. Pour the residue into ice water, and neutralize the mixture to pH=7 with solid NaHCO3. Extract the resulting mixture with diethyl ether (3×80 mL), dry the combined ether extracts (Na2SO4), filter, and evaporate to give a brown oil. Purification by column chromatography affords the title product as pale yellow solid. 1H NMR (400 MHz, CDCl3) δ 7.97 (d, 1H), 7.41 (d, 1H).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Chloro-5-trifluoromethyl-pyridine-N-oxide (17, 4 mmol) was dissolved in freshly distilled POCl3 (4.5 mL). The reaction mixture was heated to 80° C. for 17 h. After cooling to room temperature, the solvent was removed under reduced pressure. Ice was added, and the mixture was allowed to stand for 4 h. The mixture was partition between CH2Cl2 (50 mL) and saturated aqueous NaHCO3. Column chromatography afforded compound 18 as yellow oil (yield: 50%).
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Yield
50%

Synthesis routes and methods III

Procedure details

Potassium fluoride (2.24 g, 38.5 mmol) and copper (I) iodide (7.33 g, 38.5 mmol) were weighed in a flask, and the mixture was heated with a gas burner while gently shaking under high vacuum until the content becomes a pale-yellow green. After cooling to room temperature, anhydrous N,N-dimethylformamide (50 ml), anhydrous tetrahydrofuran (10 ml) and trimethyl(trifluoromethyl)silane (5.5 ml, 35 mmol) were added. The mixture was heated to 50° C., and stirred for 21 hrs. A mixed solution of 2,6-dichloro-3-iodopyridine (9.59 g, 35.0 mmol) in anhydrous N,N-dimethylformamide (10 ml)—anhydrous tetrahydrofuran (20 ml) was added dropwise to the above-mentioned reaction mixture at 50° C. After stirring at 50° C. for 21 hrs, trimethyl(trifluoromethyl)silane (0.55 ml, 3.5 mmol) was added, and the mixture was stirred for 24 hrs. The reaction mixture was cooled to room temperature, poured into 12% aqueous ammonia, and the mixture was extracted 3 times with diethyl ether. The combined organic layer was washed successively with 12% aqueous ammonia, 1M hydrochloric acid, saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (dichloromethane:hexane=1:4) to give 2,6-dichloro-3-(trifluoromethyl)pyridine (7.32 g, yield 97.3%).
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
7.33 g
Type
catalyst
Reaction Step One
Quantity
9.59 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.5 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-3-(trifluoromethyl)pyridine
Reactant of Route 2
2,6-Dichloro-3-(trifluoromethyl)pyridine
Reactant of Route 3
2,6-Dichloro-3-(trifluoromethyl)pyridine
Reactant of Route 4
2,6-Dichloro-3-(trifluoromethyl)pyridine
Reactant of Route 5
2,6-Dichloro-3-(trifluoromethyl)pyridine
Reactant of Route 6
2,6-Dichloro-3-(trifluoromethyl)pyridine

Citations

For This Compound
29
Citations
S Ahmed, M Sharif, K Shoaib, S Reimann, J Iqbal… - Tetrahedron …, 2013 - Elsevier
The Suzuki–Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine with 1equiv of arylboronic acids resulted in site-selective formation of 2-aryl-6-chloro-3-(trifluoromethyl)pyridine. …
Number of citations: 18 www.sciencedirect.com
A Burriss, AJF Edmunds, D Emery… - Pest management …, 2018 - Wiley Online Library
The pyridine ring, substituted by a trifluoromethyl substituent has been successfully incorporated into molecules with useful biological properties. During the period 1990 to September …
Number of citations: 48 onlinelibrary.wiley.com
M Sharif, K Shoaib, S Ahmed, S Reimann… - … für Naturforschung B, 2017 - degruyter.com
The Suzuki-Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine with 1 equiv of arylboronic acids resulted in site-selective formation of 2-aryl-6-chloro-3-(trifluoromethyl)pyridine. …
Number of citations: 3 www.degruyter.com
K Shoaib - 2016 - repository.pastic.gov.pk
Green Synthesis of Fluorinated Arenes, Benzoxazinones and Benzamides Three different types of reactions (Suzuki-Miyaura reaction, carbonylation reaction and oxidation reaction) …
Number of citations: 0 repository.pastic.gov.pk
AJ Bridges, JP Sanchez - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
2,6‐Dichloro‐3‐(trifluoromethyl)pyridine 3 was used to develop a six‐step preparation of 7‐amino‐4‐oxo‐6‐(trifluoromethyl)naphthyridines. The CF 3 group deactivated the pyridine …
Number of citations: 14 onlinelibrary.wiley.com
P Bach, M Marczynke… - European Journal of …, 2012 - Wiley Online Library
A chemical design strategy has been used to select 3‐substituted 2,6‐dichloropyridines for the nucleophilic aromatic substitution reaction with 1‐methylpiperazine. The aim was to study …
MY Cai, Z Li, Q Huang, G Song - Chemistry & Biodiversity, 2008 - Wiley Online Library
A series of {[1‐(arylmethyl)piperidin‐4‐yl]oxy}‐(trifluoromethyl)‐pyridine derivatives were designed and synthesized on the basis of the ketanserin (1) framework, a prototypic …
Number of citations: 3 onlinelibrary.wiley.com
M Cai, Z Li, F Fan, Q Huang, X Shao… - Journal of agricultural …, 2010 - ACS Publications
1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) is a 5-HT 1A agonist and was reported to display high affinity for serotonin (5-HT) receptor from the parasitic …
Number of citations: 54 pubs.acs.org
M Schlosser, T Rausis - Helvetica chimica acta, 2005 - Wiley Online Library
The relative displacement rates of the halide substituent from 2‐fluoro‐ and 2‐chloropyridines by EtONa in EtOH at +25 were assessed by competition kinetics. The 2‐fluoropyridine …
Number of citations: 39 onlinelibrary.wiley.com
M Tsukamoto, T Nakamura, H Kimura… - Journal of pesticide …, 2021 - jstage.jst.go.jp
Herein, we provide a brief overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries. Currently, …
Number of citations: 20 www.jstage.jst.go.jp

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